molecular formula C6H6IN B1367004 2-Iodo-4-methylpyridine CAS No. 22282-60-6

2-Iodo-4-methylpyridine

Cat. No.: B1367004
CAS No.: 22282-60-6
M. Wt: 219.02 g/mol
InChI Key: DZFWKQYMUZMLSR-UHFFFAOYSA-N
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Description

2-Iodo-4-methylpyridine is an organic compound with the molecular formula C₆H₆IN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by iodine and a methyl group, respectively. This compound is known for its solid state, typically appearing as orange-yellow crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylpyridine can be achieved through various methods. One common approach involves the iodination of 4-methylpyridine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines.

    Reduction: 4-Methylpyridine.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution reactions, providing unique opportunities in organic synthesis .

Properties

IUPAC Name

2-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWKQYMUZMLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494782
Record name 2-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-60-6
Record name 2-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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